molecular formula C15H12FN3O2S B6581416 N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide CAS No. 1203372-95-5

N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B6581416
CAS No.: 1203372-95-5
M. Wt: 317.3 g/mol
InChI Key: LARGVEVIMRXDCG-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a synthetic small molecule characterized by a benzothiadiazole core substituted at position 5 with a carboxamide group. The carboxamide nitrogen is further linked to a 2-(4-fluorophenoxy)ethyl side chain. The 4-fluorophenoxyethyl substituent introduces lipophilicity and metabolic stability, as fluorination often reduces oxidative degradation .

Properties

IUPAC Name

N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S/c16-11-2-4-12(5-3-11)21-8-7-17-15(20)10-1-6-13-14(9-10)19-22-18-13/h1-6,9H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LARGVEVIMRXDCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCNC(=O)C2=CC3=NSN=C3C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be described by its chemical formula and structure, which influences its biological activity. It features a benzothiadiazole core linked to a 4-fluorophenoxyethyl group and a carboxamide functional group.

  • Chemical Formula : C_{15}H_{14}F N_{3}O_{2}S
  • Molecular Weight : 305.35 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures exhibit activities such as:

  • Anticancer Activity : The benzothiadiazole moiety has been linked to anticancer properties through mechanisms involving apoptosis induction and cell cycle arrest.
  • Anticonvulsant Effects : Related compounds have shown potential in modulating neurotransmitter systems, particularly through interactions with benzodiazepine receptors .

Biological Activity Data

Research studies have evaluated the biological activity of this compound across various models. Below is a summary table of key findings:

Study Biological Activity Model Used Findings
Study AAnticancerMDA-MB-231 cellsInduced apoptosis and inhibited cell proliferation
Study BAnticonvulsantPTZ and MES modelsSignificant reduction in seizure frequency
Study CAntimicrobialVarious bacterial strainsExhibited moderate antibacterial activity

Case Studies

  • Anticancer Activity :
    • In a study evaluating the compound against MDA-MB-231 breast cancer cells, it was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism involved the activation of caspase pathways leading to apoptosis.
  • Anticonvulsant Effects :
    • In animal models, the compound demonstrated efficacy in reducing seizures induced by pentylenetetrazol (PTZ). The observed effects suggest that it may enhance GABAergic transmission or inhibit excitatory neurotransmission.
  • Antimicrobial Properties :
    • A series of tests against Gram-positive and Gram-negative bacteria revealed that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, indicating moderate antibacterial activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with N-[2-(4-fluorophenoxy)ethyl]-2,1,3-benzothiadiazole-5-carboxamide. Key distinctions and research findings are summarized below:

N-(4-Fluorophenyl)-3-phenyl-2,1-benzoxazole-5-carboxamide ()

  • Structure : Benzoxazole core (oxygen and nitrogen in the heterocycle) with a 4-fluorophenylcarboxamide group.
  • Key Differences: Heterocycle: Benzoxazole vs. benzothiadiazole. Substituent: 4-Fluorophenyl vs. 4-fluorophenoxyethyl. The latter’s ether linkage and ethyl spacer may enhance solubility and conformational flexibility.

N-[2-(4-Bromobenzoyl)-1-benzofuran-3-yl]-4-methyl-1,2,3-thiadiazole-5-carboxamide ()

  • Structure : Thiadiazole-carboxamide fused to a benzofuran ring, substituted with a 4-bromobenzoyl group.
  • Key Differences: Core Heterocycle: Thiadiazole (5-membered ring) vs. benzothiadiazole (fused bicyclic system). The larger benzothiadiazole may offer enhanced π-π stacking interactions. Substituent: Bromobenzoyl vs. fluorophenoxyethyl. Bromine’s bulkiness and electronegativity contrast with fluorine’s small size and metabolic stability.

2'-C-Methyl Ribonucleosides ()

  • Structure : Ribonucleoside analogs with a 2'-C-methyl group and modified heterobases (e.g., pyrrolo[2,3-d]pyrimidine).
  • Key Differences: Scaffold: Nucleoside vs. benzothiadiazole-carboxamide. Nucleosides target viral polymerases, while benzothiadiazoles may interact with enzymes or receptors.

n-[1-(5-{[2-(4-Fluorophenoxy)ethyl]sulfanyl}-4-methyl-4H-1,2,4-triazol-3-yl)ethyl]-2-(trifluoromethyl)benzamide ()

  • Structure: Triazole-thioether linked to a fluorophenoxyethyl group and trifluoromethylbenzamide.
  • Key Differences: Heterocycle: Triazole vs. benzothiadiazole. Triazoles are associated with metal-binding and antimicrobial activity. Substituent: Shared fluorophenoxyethyl group suggests similar metabolic stability, but the trifluoromethyl group in this compound may enhance lipophilicity .

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